Product packaging for 1-Azidobicyclo[3.3.1]nonane(Cat. No.:CAS No. 63534-34-9)

1-Azidobicyclo[3.3.1]nonane

Cat. No.: B14514547
CAS No.: 63534-34-9
M. Wt: 165.24 g/mol
InChI Key: LJRVBCDWEYODCW-UHFFFAOYSA-N
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Description

1-Azidobicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B14514547 1-Azidobicyclo[3.3.1]nonane CAS No. 63534-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63534-34-9

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-azidobicyclo[3.3.1]nonane

InChI

InChI=1S/C9H15N3/c10-12-11-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2

InChI Key

LJRVBCDWEYODCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(C2)N=[N+]=[N-]

Origin of Product

United States

Contextual Significance of Bridgehead Azides in Chemical Synthesis and Mechanistic Studies

Bridgehead azides, organic compounds where an azide (B81097) functional group (–N₃) is attached to a carbon atom at the junction of two or more rings, are valuable precursors to highly reactive and theoretically significant intermediates. Their primary importance lies in their ability to generate bridgehead imines, also known as anti-Bredt imines, upon thermal or photolytic decomposition with the loss of dinitrogen (N₂).

According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small ring systems due to the geometric impossibility of achieving a planar arrangement, which would introduce excessive ring strain. Consequently, bridgehead imines are typically unstable and highly reactive species. clockss.org The study of their generation and subsequent reactions provides critical insights into the limits of structural stability and the reactivity of strained systems. acs.org

The synthetic utility of bridgehead azides stems from the ability to trap the transient imine intermediates with various nucleophiles. For instance, photolysis of bridgehead azides in methanol (B129727) can lead to the formation of methoxyamines, while reactions in the presence of hydrogen cyanide can yield aminonitriles. researchgate.net These products serve as versatile building blocks for the synthesis of complex nitrogen-containing polycyclic skeletons, such as aza-modified adamantanes. clockss.org Mechanistic studies involving these azides, including low-temperature photolysis, have provided evidence for the intermediacy of the corresponding bridgehead imines, solidifying their role in these synthetic transformations. clockss.org

Architectural Features and Conformational Aspects of Bicyclo 3.3.1 Nonane Frameworks in Synthetic Design

The bicyclo[3.3.1]nonane skeleton, which forms the core of 1-azidobicyclo[3.3.1]nonane, is a classic model in conformational analysis. researchgate.net This framework is composed of two fused cyclohexane (B81311) rings and can, in principle, exist in three key conformations: a twin-chair (or double-chair), a chair-boat, and a twin-boat form.

For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable and predominates. mathnet.ru However, this arrangement brings the C3 and C7 methylene (B1212753) groups into close proximity, leading to significant transannular steric interaction. This inherent strain can be alleviated by a slight flattening of the cyclohexane rings. The introduction of substituents, particularly at the bridgehead (C1, C5) or methylene bridge (C9) positions, can dramatically influence the conformational equilibrium. mathnet.ru For instance, bulky substituents at C3 and C7 can destabilize the twin-chair form, favoring a chair-boat conformation. tandfonline.com

This conformational landscape is critical for synthetic design. The rigid, V-shaped geometry of the bicyclo[3.3.1]nonane system allows for the precise spatial positioning of functional groups, making it an attractive scaffold for creating complex molecular architectures, including natural products and ligands for catalysis. rsc.org The predictable stereochemistry and the enhanced reactivity at certain positions due to transannular effects are key features exploited by synthetic chemists. researchgate.net

Overview of Key Research Avenues and Challenges Pertaining to 1 Azidobicyclo 3.3.1 Nonane

Established Synthetic Routes to Azidobicyclic Systems

The introduction of an azide functionality into a bicyclic framework can be achieved through several established methods, each with its own advantages and limitations.

Nucleophilic substitution is a fundamental method for introducing the azide group. nih.gov This typically involves the reaction of an appropriate bicyclic electrophile, such as an alkyl halide or sulfonate, with an azide salt like sodium azide. nih.govnih.gov For instance, the reaction of alkyl halides or tosylates with alkali azides in aqueous media, sometimes promoted by microwave irradiation, offers a practical route to alkyl azides. organic-chemistry.org The success of this approach in bicyclic systems is often dependent on the accessibility of the substitution site. Inversion of configuration is a common stereochemical outcome in these SN2-type reactions. nih.gov

Free radical-mediated azidation provides an alternative pathway. These methods often involve the reaction of an alkyl radical with an azide source. organic-chemistry.org For example, secondary and tertiary alkyl iodides can be converted to their corresponding azides by reacting with ethanesulfonyl azide in the presence of a radical initiator. organic-chemistry.org Organic azides have been extensively studied as radical traps for both carbon- and heteroatom-centered radicals in intra- and intermolecular processes. researchgate.net The resulting nitrogen-centered radical intermediates can be utilized in the synthesis of various nitrogen-containing compounds. researchgate.net

Synthesizing tertiary alkyl azides, such as this compound, is particularly challenging via traditional nucleophilic substitution due to steric hindrance at the tertiary carbon center. organic-chemistry.org To overcome this, specific strategies have been developed.

One effective method is the cobalt-catalyzed hydroazidation of α,α-disubstituted olefins. This approach provides good yields of tertiary azides under mild conditions and tolerates a variety of functional groups. organic-chemistry.org The reaction shows excellent Markovnikov selectivity, making it suitable for converting geminally disubstituted olefins into tertiary azides. organic-chemistry.org Another strategy involves the reaction of tertiary alcohols with an azide source under Mitsunobu conditions or using reagents like diphenylphosphoryl azide (DPPA). at.ua A cocatalytic effect of nitro compounds has been shown to enable the B(C6F5)3·H2O catalyzed azidation of a broad range of tertiary aliphatic alcohols. organic-chemistry.org

Directed Synthesis of this compound

The specific synthesis of this compound has been approached through methods that can accommodate the unique geometry of the bicyclo[3.3.1]nonane skeleton.

Photolysis of specific precursors has been demonstrated as a viable method for generating bridgehead imines from bicyclic azides, including this compound. researchgate.netacs.org The photolysis of this compound (24) has been shown to generate the corresponding anti-Bredt bridgehead imines. researchgate.net This photochemical approach provides a pathway to highly reactive intermediates that would be difficult to form through thermal methods.

PrecursorProduct(s)Reference
1-Azidobicyclo[2.2.2]octane (18)Bridgehead imines 12a, 13, 14 researchgate.net
This compound (24)Bridgehead imines 15, 16 researchgate.net
3-Azidonoradamantane (37)Bridgehead imines researchgate.net

The synthesis of this compound relies on the availability of suitable bicyclo[3.3.1]nonane precursors. The bicyclo[3.3.1]nonane framework is a common structural motif in many natural products and serves as a valuable scaffold in medicinal chemistry and supramolecular chemistry. researchgate.netlu.seucl.ac.uk

Several methods exist for constructing the bicyclo[3.3.1]nonane core. These include:

Cyclization of keto-acid derivatives : Isophthalic acid derivatives can be cyclized under basic conditions to form bicyclo[3.3.1]nonane-2,4-dione.

Aldol (B89426) condensation and epoxide rearrangement : Starting from phenolic precursors, a sequence involving hypervalent iodine-mediated oxidation, thiophenol-mediated ring-opening, and intramolecular aldol reaction can yield functionalized bicyclo[3.3.1]non-3-en-2-ones. nih.gov

Annulation of cyclohexanediones : A one-pot reaction of substituted 1,3-cyclohexanediones with enals can produce polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk

Condensation of formaldehyde (B43269) and dimethyl malonate : This leads to Meerwein's ester, a key precursor for enantiopure bicyclic backbones. lu.se

Advanced Strategies for the Formation of Bridged Nitrogen-Containing Ring Systems with Azide Functionality

Advanced synthetic methodologies have been developed to construct complex bridged nitrogen-containing ring systems that incorporate an azide group. These strategies often involve intramolecular reactions that are directed by the specific stereochemistry of the starting materials.

The intramolecular Schmidt reaction is a powerful tool for synthesizing bridged lactams. nih.gov Typically, this reaction yields fused lactams, but certain substrate features can steer the reaction towards the formation of bridged ring systems with a nitrogen atom at a bridgehead position. nih.gov For example, the presence of an aromatic group at a position adjacent to a ketone can stabilize a key intermediate through a cation–π interaction, favoring the formation of a bridged product. nih.gov This has been used to synthesize medium-bridged twisted amides with a [4.3.1] bicyclic system. nih.gov

Photolytically Induced Transformations of this compound

Generation and Characterization of Anti-Bredt Bridgehead Imines

The photolysis of bridgehead azides, such as this compound, is a well-established method for generating highly reactive anti-Bredt bridgehead imines. acs.orglookchem.com These imines violate Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system, as this would lead to excessive ring strain. The photolytic decomposition of this compound (24) results in the formation of the corresponding bridgehead imine, bicyclo[3.3.1]non-1-ene imine. acs.orgresearchgate.net This transformation proceeds through the loss of a nitrogen molecule upon irradiation. scispace.com

The generation of these transient species can be confirmed through trapping experiments and spectroscopic analysis at low temperatures. researchgate.net For instance, photolysis of the azide at 77 K in a hydrocarbon matrix, followed by treatment with methanol at 195 K, provides evidence for the formation of the bridgehead imine intermediate. researchgate.net The stability and reactivity of these imines are of significant interest due to their structural similarity to bridgehead olefins. acs.org

Trapping Reactions of Transient Iminium Intermediates with Nucleophiles (e.g., Alcohols, Cyanides)

The highly reactive nature of anti-Bredt bridgehead imines makes them susceptible to trapping by various nucleophiles. nih.govnih.gov In the case of the photolysis of this compound, the resulting imine can be readily trapped by solvent molecules like methanol. researchgate.net This reaction leads to the formation of a stable methoxyamine adduct. researchgate.net

The general mechanism involves the nucleophilic addition of the alcohol to the electrophilic carbon of the imine double bond. nih.gov Similarly, other nucleophiles, such as cyanide, can be employed to trap the transient iminium intermediate, leading to the formation of α-aminonitriles. researchgate.net These trapping reactions are crucial for confirming the generation of the bridgehead imine and for synthesizing functionalized bicyclic systems. nih.gov

Table 1: Nucleophilic Trapping of the Bridgehead Imine from this compound
NucleophileProductReaction Conditions
Methanol (MeOH)Methoxyamine adductPhotolysis in MeOH at room temperature
Sodium Cyanide (NaCN)α-AminonitrilePhotolysis followed by addition of NaCN

Radical-Mediated Rearrangements and C-N Bond Formations

Formation and Reactivity of Aminyl Radicals Derived from Bicyclic Azides

Aminyl radicals are highly reactive nitrogen-centered intermediates that can be generated from organic azides. nih.govnih.gov One common method involves the reaction of an azide with tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). nih.gov These aminyl radicals are versatile intermediates for forming new carbon-nitrogen bonds. nih.gov The reactivity of aminyl radicals derived from bicyclic azides is influenced by the rigid bicyclic framework. nih.govacs.org Depending on the structure of the bicyclic system, these radicals can undergo various reactions, including hydrogen atom abstraction, cyclization, and rearrangement. nih.govnih.gov

Regioselective Ring Expansion and Skeletal Rearrangement Phenomena

The photolysis of unsymmetrical bridgehead azides can lead to regioselective ring expansion. nii.ac.jp In the case of this compound, photolysis can result in the expansion of the bicyclic system. nih.govescholarship.org The regioselectivity of this ring expansion is influenced by the stability of the resulting bridgehead imine. nii.ac.jp

Radical-mediated reactions of bicyclic azides can also induce skeletal rearrangements. nih.govsioc-journal.cn The aminyl radicals generated from these azides can undergo C-C bond cleavage followed by rearrangement to form new ring systems. nih.gov For instance, studies on related azanorbornane systems have shown that the rigid bicyclic skeleton favors C-C bond cleavage, leading to ring-expanded products. nih.govacs.org The specific rearrangement pathway is dependent on the conformational flexibility of the bicyclic system. nih.govacs.org

Table 2: Rearrangement Pathways of Bicyclic Azides
Starting MaterialReaction TypeKey IntermediateMajor Product Type
This compoundPhotolysisBridgehead ImineRing-expanded products
Azanorbornane derivativesRadical reaction (Bu3SnH/AIBN)Aminyl RadicalRing-expanded diazabicyclic systems

Comparative Analysis of Reactivity within Different Bridged Azide Systems

The reactivity of this compound can be compared with other bridged azide systems, such as 1-azidobicyclo[2.2.2]octane and 3-azidonoradamantane, to understand the influence of the bicyclic framework on the generation and stability of anti-Bredt imines. acs.orglookchem.com Photolysis of these different bridged azides generates the corresponding bridgehead imines. researchgate.net

The stability and subsequent reactivity of these imines are governed by the strain of the bicyclic system, a concept explained by Wiseman's stability criterion for bridgehead olefins. researchgate.net More strained systems, like those derived from smaller bicyclic rings, are expected to have more reactive bridgehead imines. researchgate.net For example, the bridgehead imine derived from 1-azidobicyclo[2.2.2]octane is known to be highly reactive. researchgate.net In contrast, the larger and more flexible bicyclo[3.3.1]nonane system leads to a comparatively more stable, though still reactive, bridgehead imine. researchgate.net This difference in reactivity is also reflected in the regioselectivity of ring expansion for unsymmetrical bridged azides. nii.ac.jp

Theoretical and Computational Investigations of 1 Azidobicyclo 3.3.1 Nonane and Its Reaction Intermediates

Quantum Mechanical and Density Functional Theory (DFT) Studies on Electronic Structure and Stability

While specific quantum mechanical studies focusing exclusively on 1-azidobicyclo[3.3.1]nonane are not extensively documented in the literature, the electronic structure and stability of this molecule can be reliably inferred from computational studies on related organic azides and the bicyclic core. DFT calculations are a cornerstone for such investigations, providing quantitatively accurate information on electronic structure. rroij.com

Theoretical studies on smaller organic azides, such as methyl azide (B81097) and 3'-azido-3'-deoxythymidine (AZT), reveal that the azide moiety (-N₃) has a quasi-linear geometry. mdpi.com The electronic properties of the azide group are influenced by the substituent it is attached to. DFT methods can be used to analyze the charge distribution across the this compound molecule, for instance, through Hirshfeld charge analysis, which can reveal how the bulky, electron-donating bicyclic cage affects the polarity of the azide group. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify regions of positive and negative electrostatic potential, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com The stability of the molecule can be assessed by calculating its total energy and comparing it to potential isomers or decomposition products. For the azide group itself, DFT calculations can elucidate the nature of the metal-azide bond in complexes and the effects of the crystal lattice on molecular structure. nih.gov The insights from these computational methods are crucial for understanding the intrinsic properties of the title compound. uctm.edu

Molecular Modeling and Conformational Analysis of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane framework is a conformationally diverse and well-studied system. mdpi.comresearchgate.net Its structure is not rigid and exists in equilibrium between several conformations, primarily the twin-chair (CC) and the chair-boat (BC). acs.org The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, particularly the transannular interactions (through-space interactions between non-bonded atoms across the rings).

Molecular mechanics and DFT calculations have been extensively applied to determine the geometries and relative energies of these conformers. rsc.org For the parent bicyclo[3.3.1]nonane, most studies conclude that the twin-chair (CC) conformation is the most stable. However, for derivatives like bicyclo[3.3.1]nonan-9-one, the energy difference between the CC and BC forms is very small, on the order of 1 kcal/mol, with a relatively low inversion barrier of about 6 kcal/mol. researchgate.net This suggests that both conformers can coexist in equilibrium. researchgate.netrsc.org The presence of the 1-azido group at a bridgehead position is not expected to dramatically alter the fundamental conformational preferences of the bicyclic core, which are primarily governed by the steric repulsion between the C3 and C7 methylene (B1212753) hydrogens in the twin-chair form.

Calculated Energy Differences for Bicyclo[3.3.1]nonane Conformers
CompoundMethodConformerRelative Free Energy (ΔG, kcal/mol)Inversion Barrier (ΔG‡, kcal/mol)Reference
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTTwin-Chair (CC)0.0 (most stable)~6.0 researchgate.net
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTBoat-Chair (BC)~1.0
Bicyclo[3.3.1]nonane-2,9-dioneMolecular MechanicsChair-Boat0.0 (most stable)N/A rsc.org
Other Bicyclo[3.3.1]nonane derivativesMolecular MechanicsChair-ChairGenerally most stableN/A rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for mapping the detailed pathways of chemical reactions, especially those involving short-lived, high-energy intermediates. su.se The primary reactive pathway for an organic azide is its thermal or photochemical decomposition, which proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.

For this compound, this decomposition would lead to the formation of a bridgehead nitrene. DFT calculations can be employed to model this entire process:

Reactant: The optimized geometry and energy of the starting azide are calculated.

Transition State (TS): Sophisticated algorithms are used to locate the transition state geometry for the C-N bond cleavage and N₂ extrusion. The energy of this TS determines the activation energy of the reaction.

Intermediate: The geometry and electronic state (singlet or triplet) of the resulting 1-nitrenobicyclo[3.3.1]nonane can be characterized.

Products: Subsequent reactions of the nitrene, such as rearrangement or insertion, can be modeled to determine the most likely reaction products.

This computational approach provides a step-by-step energetic and structural map of the reaction, offering insights that are often impossible to obtain experimentally.

The high-energy bridgehead nitrene formed from the decomposition of this compound is expected to be extremely short-lived and will rapidly rearrange. One likely pathway is a 1,2-hydride shift to form a bridgehead imine, bicyclo[3.3.1]non-1-imine. The stability of such a species is governed by Bredt's rule, which posits that a double bond cannot be located at a bridgehead position in a small, bridged ring system due to the severe strain that would result from the inability of the p-orbitals to achieve the necessary planar alignment. masterorganicchemistry.comwikipedia.org

However, Bredt's rule is not absolute. ucla.eduucla.edu Wiseman's criterion provides a more nuanced guideline, stating that a bridgehead double bond is stable enough to be isolated if it is contained within a ring that is at least eight atoms in size (analogous to the stability of trans-cyclooctene). masterorganicchemistry.com The bicyclo[3.3.1]nonane system fulfills this requirement, as the bridgehead double bond would be part of an eight-membered ring. Indeed, the corresponding bridgehead alkene, bicyclo[3.3.1]non-1-ene, is a known and stable, albeit highly reactive, compound. masterorganicchemistry.com

Therefore, the formation of bicyclo[3.3.1]non-1-imine is a plausible outcome. Computational studies would be essential to quantify the strain energy of this anti-Bredt imine and calculate the activation barrier for its formation, thereby assessing its viability as a transient intermediate compared to other potential reaction pathways of the bridgehead nitrene. reddit.com

A complete understanding of a reaction requires mapping the potential energy surface (PES), or energy landscape, which connects reactants, intermediates, transition states, and products. nih.gov

Photochemical Pathways: The photochemistry of azides is a rich field where computational simulations are vital for unraveling mechanistic details. su.se Upon absorption of UV light, this compound would be promoted to an electronically excited state (e.g., S₁ or S₂). acs.org Ultrafast computational studies on similar azides show that these excited states can decay on a femtosecond timescale, leading to the rapid formation of a singlet nitrene. acs.org This singlet nitrene is a key intermediate on the energy landscape. From this point, several pathways are possible:

Intersystem crossing (ISC) to the more stable triplet nitrene ground state.

Rearrangement to the bridgehead imine.

Intramolecular C-H bond insertion to form a new cyclic product. Computational methods, including time-dependent DFT (TD-DFT), can calculate the energies of these different states and the barriers between them, predicting the most probable photochemical outcome. researchgate.netnih.gov

Radical Pathways: While less common than nitrene formation, reactions involving radical species could be envisaged. For instance, a radical could abstract a hydrogen atom from the bicyclic core or interact with the azide group. Computational modeling could predict the feasibility of such pathways by calculating the transition state energies for various hypothetical radical reactions, thus completing the comprehensive energy landscape for the reactivity of this compound.

Predictive Simulations of Reactivity and Selectivity in Novel Transformations

Beyond understanding existing reactions, a major goal of computational chemistry is to predict the outcomes of novel transformations, guiding synthetic efforts. nih.gov For this compound, predictive simulations could be used to explore its potential in reactions like 1,3-dipolar cycloadditions.

The azide group is a classic 1,3-dipole that can react with various dipolarophiles (e.g., alkynes, alkenes) to form five-membered heterocyclic rings. If this compound were reacted with an unsymmetrical alkyne, multiple products (regioisomers) could be formed. DFT calculations can predict the outcome with high accuracy. nih.govnih.gov By calculating the activation barriers for all possible reaction pathways, one can determine which regioisomer will be formed preferentially. researchgate.net

These predictive models often use frameworks like the distortion/interaction model, which dissects the activation energy into the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted fragments. researchgate.netacs.org Such analyses not only predict the product but also provide fundamental insight into the factors controlling reactivity and selectivity, making computation an essential tool in the design of new chemical reactions and materials. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques in Research on 1 Azidobicyclo 3.3.1 Nonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of bicyclo[3.3.1]nonane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the carbon skeleton and its substituents.

Research Findings: For the bicyclo[3.3.1]nonane skeleton, the molecule typically adopts a dual chair conformation. This conformation results in distinct signals for the bridgehead protons (H-1 and H-5) and the various methylene (B1212753) protons (H-2, H-3, H-4, H-6, H-7, H-8, and H-9). The introduction of an azide (B81097) group at the C1 bridgehead position significantly influences the electronic environment of nearby nuclei. The electronegative azide group is expected to deshield the adjacent C1 carbon and the protons on neighboring carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.

In ¹H NMR, the bridgehead protons typically appear as complex multiplets due to coupling with multiple adjacent protons. The methylene protons on the two six-membered rings often exhibit complex splitting patterns due to their diastereotopic nature. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are crucial for establishing proton-proton coupling networks and tracing the connectivity through the carbon framework.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
C1-~60-70Bridgehead carbon attached to N₃; significantly deshielded.
C2, C8~1.6-1.9~30-35Methylene groups adjacent to C1.
C3, C7~1.5-1.8~20-25Methylene groups beta to C1.
C4, C6~1.5-1.8~30-35Methylene groups adjacent to C5.
C5~2.0-2.3~25-30Unsubstituted bridgehead carbon.
C9~1.7-2.0~35-40Methylene bridge.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and powerful method for identifying functional groups and probing the conformational properties of molecules. acs.org These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light from vibrations that involve a change in the polarizability of the molecule. researchgate.net

Research Findings: The most prominent feature in the vibrational spectrum of 1-Azidobicyclo[3.3.1]nonane is the characteristic stretching vibration of the azide (-N₃) group. This functional group gives rise to a very strong and sharp absorption band in the IR spectrum, typically located in the range of 2100-2160 cm⁻¹. This intense absorption is due to the asymmetric stretch of the N=N=N bond and is a definitive indicator of the presence of the azide moiety. A weaker symmetric stretching band may also be observed in the Raman spectrum around 1250 cm⁻¹.

The remainder of the spectrum is dominated by the vibrations of the bicyclic alkane framework. These include C-H stretching vibrations, which appear in the 2850-3000 cm⁻¹ region, and various C-H bending and C-C stretching vibrations that create a complex "fingerprint" region below 1500 cm⁻¹. nih.govarkat-usa.org Analysis of these fingerprint vibrations can provide insights into the conformation of the bicyclo[3.3.1]nonane rings, although detailed interpretation often requires computational support.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N₃ Asymmetric StretchIR2100 - 2160Strong, Sharp
N₃ Symmetric StretchRaman~1250Moderate to Weak
C-H Stretch (sp³ CH₂)IR, Raman2850 - 3000Strong
CH₂ ScissoringIR, Raman1445 - 1485Moderate
C-C StretchIR, Raman800 - 1200Moderate to Weak

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

Research Findings: In the mass spectrum of this compound, the molecular ion (M⁺˙) peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₅N₃). A key characteristic of organic azides is their facile loss of a molecule of dinitrogen (N₂) upon ionization. This fragmentation is a highly favorable process, resulting in the formation of a nitrene radical cation intermediate. researchgate.net

Therefore, the most significant and often the base peak in the spectrum would be the [M-28]⁺˙ peak, resulting from the elimination of N₂. This fragment corresponds to a C₉H₁₅N⁺˙ species. Subsequent fragmentation of the bicyclic core would lead to a series of smaller ions, typically corresponding to the loss of ethylene or other small hydrocarbon fragments, which is characteristic of the fragmentation of bicyclic alkanes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition and reinforcing the structural assignment.

m/zProposed IonFragmentation PathwayNotes
165[C₉H₁₅N₃]⁺˙Molecular Ion (M⁺˙)May be of low abundance due to rapid fragmentation.
137[C₉H₁₅N]⁺˙M⁺˙ - N₂Expected to be a major peak, likely the base peak.
109[C₇H₁₁N]⁺˙[M-28]⁺˙ - C₂H₄Further fragmentation of the bicyclic structure.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives or Intermediates

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.

Research Findings: While a crystal structure for this compound itself is not prominently available, the technique is invaluable for characterizing its derivatives or stable intermediates in its synthesis or reactions. researchgate.net Studies on numerous other bicyclo[3.3.1]nonane derivatives have consistently confirmed that the system preferentially adopts a twin-chair conformation to minimize steric strain. nih.gov

An X-ray crystallographic analysis of a suitable derivative of this compound would confirm this twin-chair conformation. It would provide precise measurements of the C-N and N-N bond lengths within the azide group and reveal any subtle distortions in the bicyclic framework caused by the presence of the bridgehead substituent. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, that govern the solid-state structure. Such definitive structural elucidation is crucial for understanding the reactivity and properties of the molecule, particularly in the context of its rigid, sterically demanding bridgehead position.

Applications of 1 Azidobicyclo 3.3.1 Nonane in Organic Synthesis and Functional Material Development

Strategic Precursor for the Synthesis of Diverse Nitrogen-Containing Bicyclic Scaffolds

The azide (B81097) group in 1-azidobicyclo[3.3.1]nonane is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, making it a key starting material for the synthesis of diverse nitrogen-containing bicyclic scaffolds. The inherent strain of the bicyclic system and the unique reactivity of the bridgehead position offer pathways to novel molecular architectures.

One significant transformation is the photolytic generation of anti-Bredt imines. acs.orgresearchgate.net Photolysis of this compound leads to the expulsion of dinitrogen gas and the formation of a highly reactive bridgehead imine intermediate. researchgate.net Due to their violation of Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system to avoid excessive ring strain, these imines are transient species. However, they can be trapped in situ by nucleophilic solvents such as methanol (B129727) to yield stable methoxyamine products. researchgate.netresearchgate.net Alternatively, the bridgehead imine can be reduced with reagents like sodium borohydride to afford the corresponding azabicycle. researchgate.net This transformation provides a direct route to incorporating a nitrogen atom into the bicyclic framework, forming the basis for a range of aza-heterocycles.

The reactivity of the photochemically generated bridgehead imines from this compound is influenced by the stability of the bicyclic system. The selective ring expansion of unsymmetrical bridgehead azides upon photolysis has also been a subject of study, highlighting the nuanced reactivity of these compounds. researchgate.net

Another fundamental transformation of the azide group is its reduction to a primary amine. The Staudinger reaction, which involves the treatment of an azide with a phosphine like triphenylphosphine followed by hydrolysis, is a mild and efficient method for this conversion. sigmaaldrich.com This reaction proceeds through an iminophosphorane intermediate and yields the corresponding amine and a phosphine oxide byproduct. sigmaaldrich.com Although not explicitly detailed for this compound in the reviewed literature, this well-established reaction represents a plausible and valuable method for accessing 1-aminobicyclo[3.3.1]nonane, a key building block for further derivatization.

These transformations underscore the role of this compound as a strategic precursor, enabling access to a variety of nitrogen-containing bicyclic scaffolds that are of interest in medicinal chemistry and materials science.

Role in the Construction of Complex Polycyclic Natural Product Analogues and Synthetic Targets

The bicyclo[3.3.1]nonane core is a recurring structural motif in a vast array of biologically active natural products, including alkaloids, terpenoids, and polyketides. nih.govnih.gov Consequently, the development of synthetic routes to this framework and its derivatives is of significant interest to the organic chemistry community. This compound, with its reactive azide handle, serves as a potential starting point for the construction of complex polycyclic systems that mimic or are analogous to these natural products.

A prominent example of a natural product featuring the bicyclo[3.3.1]nonane skeleton is Huperzine A, a potent acetylcholinesterase inhibitor. nih.govarkat-usa.org Numerous total syntheses of Huperzine A have been reported, showcasing various strategies to construct its intricate framework. nih.govarkat-usa.orgresearchgate.netthieme-connect.comacs.org While these syntheses may not commence directly from this compound, they highlight the importance of the bicyclic core. For instance, one synthetic approach to (-)-Huperzine A involves the use of an allylic azide, demonstrating the utility of the azide functionality in building the aminobicyclo[3.3.1]nonene framework of the natural alkaloid through an intramolecular aza-Prins reaction. nih.govthieme-connect.com

The sarpagine-ajmaline-koumine family of monoterpenoid indole alkaloids also features an indole-fused azabicyclo[3.3.1]nonane core. nih.gov The synthesis of these complex molecules often involves the strategic formation of this key bicyclic intermediate. nih.gov The potential to convert this compound into a corresponding amine or other nitrogen-containing functionalities makes it a valuable hypothetical precursor for the synthesis of analogues of these alkaloids.

Furthermore, the bicyclo[3.3.1]nonane-1,3,5-trione structure is present in garsubellin A, another complex natural product. rsc.org Synthetic studies towards this molecule have involved the regioselective functionalization of the bicyclo[3.3.1]nonane core. rsc.org The introduction of nitrogen-containing substituents, potentially derived from an azide precursor, could lead to novel analogues with interesting biological activities.

The application of this compound in this context is as a foundational building block that, through a series of transformations, can be elaborated into the complex polycyclic systems characteristic of many natural products.

Potential in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions for Bridged Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. organic-chemistry.orgbioclone.netalfa-chemistry.com This reaction involves the facile formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species. alfa-chemistry.com The resulting triazole ring is a stable and versatile linker in various applications, from drug discovery to materials science.

This compound, with its bridgehead azide, is a prime candidate for participation in CuAAC reactions. The rigid bicyclo[3.3.1]nonane scaffold would lead to the formation of unique, three-dimensionally complex bridged systems. The reaction of this compound with various alkynes would generate a library of novel compounds where the bicyclic unit is tethered to another molecule through a stable triazole linkage.

While direct examples of CuAAC reactions with this compound were not found in the reviewed literature, a closely related example strongly supports its potential. The catalytic regioselective synthesis of bis-1,2,3-triazole derivatives of 9-selenabicyclo[3.3.1]nonane has been reported. researchgate.net In this work, 2,6-diazido-9-selenabicyclo[3.3.1]nonane underwent a 1,3-dipolar cycloaddition with a variety of terminal acetylenes in the presence of a copper acetate/sodium ascorbate catalytic system. researchgate.net This reaction proceeded in a regioselective manner to afford the corresponding bis(1,2,3-triazole) derivatives in high yields. researchgate.net This demonstrates that the azide functionality on the bicyclo[3.3.1]nonane framework is accessible and reactive under CuAAC conditions.

The steric hindrance at the bridgehead position of this compound might be a consideration. However, CuAAC reactions are known to be effective even with sterically hindered azides. organic-chemistry.orgnih.gov The use of appropriate ligands and reaction conditions can facilitate the reaction and lead to high yields of the desired triazole-bridged products. nih.gov

The potential applications of such triazole-bridged bicyclo[3.3.1]nonane systems are vast. They could be used to create novel ligands for catalysis, building blocks for supramolecular chemistry, or as scaffolds for the development of new therapeutic agents.

Derivatization to Generate Novel Catalytic Species within the Bicyclo[3.3.1]nonane Scaffold (e.g., Nitroxyl Radicals)

The bicyclo[3.3.1]nonane framework can serve as a robust scaffold for the development of novel catalysts. One particularly interesting class of catalysts derived from this framework are nitroxyl radicals, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 2-azaadamantane N-oxyl (AZADO). mdpi.comorganic-chemistry.orgnih.gov These stable radicals are highly efficient catalysts for the oxidation of alcohols. organic-chemistry.orgnih.gov

This compound can be envisioned as a key precursor for the synthesis of such catalytic species. A plausible synthetic route would involve the reduction of the azide group to a primary amine, as discussed in section 6.1. The resulting 1-aminobicyclo[3.3.1]nonane could then undergo further transformations to construct the necessary heterocyclic framework, followed by oxidation to the nitroxyl radical.

The synthesis of ABNO has been well-documented and typically involves the construction of the 9-azabicyclo[3.3.1]nonane ring system from acyclic precursors, followed by oxidation to the N-oxyl radical. orgsyn.org However, the derivatization of a pre-existing bicyclo[3.3.1]nonane skeleton is also a viable strategy.

AZADO, which has an adamantane-like cage structure, is synthesized from bicyclo[3.3.1]nonane precursors. nih.govfujifilm-wako.com.cn The synthesis of AZADO and its derivatives has been a subject of significant research due to their superior catalytic activity compared to other nitroxyl radicals like TEMPO, especially for the oxidation of sterically hindered alcohols. nih.gov The azaadamantane skeleton contributes to the high turnover of the catalyst. nih.gov

The development of new nitroxyl radical catalysts based on the bicyclo[3.3.1]nonane scaffold is an active area of research. The unique steric and electronic properties of this framework can be tuned to create catalysts with enhanced reactivity and selectivity. This compound, as a versatile starting material, offers a potential entry point for the synthesis of a new generation of these valuable oxidation catalysts.

Below is a table summarizing the types of catalytic species and their precursors derived from the bicyclo[3.3.1]nonane scaffold.

Catalytic SpeciesPrecursor ScaffoldApplication
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)9-Azabicyclo[3.3.1]nonaneAlcohol Oxidation
2-Azaadamantane N-oxyl (AZADO)2-AzaadamantaneAlcohol Oxidation

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